Hexyl 2,4,6-trimethylbenzene-1-sulfonate

Description

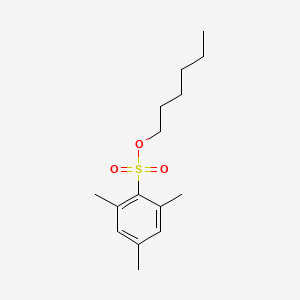

Hexyl 2,4,6-trimethylbenzene-1-sulfonate is a sulfonate ester characterized by a hexyl chain attached to a sulfonate group and a 2,4,6-trimethyl-substituted benzene ring. This structure confers unique physicochemical properties, including high lipophilicity due to the hexyl chain and steric hindrance from the trimethyl groups. The compound is primarily used in organic synthesis as an alkylating agent or prodrug precursor, leveraging its moderate reactivity and stability in non-aqueous environments .

Properties

CAS No. |

82965-02-4 |

|---|---|

Molecular Formula |

C15H24O3S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

hexyl 2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C15H24O3S/c1-5-6-7-8-9-18-19(16,17)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

KCCXOWQDWKFJDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOS(=O)(=O)C1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2,4,6-trimethylbenzene-1-sulfonate can be synthesized through a sulfonation reaction. The process typically involves the reaction of 2,4,6-trimethylbenzene (mesitylene) with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonic acid is then esterified with hexanol to form the desired sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or thiols.

Scientific Research Applications

Hexyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfonate derivatives.

Biology: The compound can be employed in studies involving sulfonate metabolism and enzyme interactions.

Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The hexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects: Alkyl Chain Length and Aromatic Substitution

Key Comparisons:

- Ethyl 2,4,6-Trimethylbenzene-1-Sulfonate: Replacing the hexyl group with an ethyl chain reduces lipophilicity (lower logP), making it less suitable for membrane penetration but more water-soluble.

- The absence of a sulfonate group eliminates its utility as a leaving group but underscores the hexyl chain’s importance in hydrophobic interactions with lipid membranes .

Functional Group Variations: Sulfonate Esters vs. Sulfonamides

- N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide : As a sulfonamide, this compound exhibits hydrogen-bonding capability via the NH group, enhancing binding to biological targets. In contrast, Hexyl 2,4,6-trimethylbenzene-1-sulfonate lacks this feature but offers superior leaving-group ability, making it more reactive in alkylation reactions .

Reactivity and Stability

- (5,5-Dimethyl-3-oxocyclohexen-1-yl) Trifluoromethanesulfonate : The triflate group (CF₃SO₃⁻) is a stronger electron-withdrawing group than the trimethylbenzenesulfonate moiety, resulting in higher reactivity in SN2 reactions. However, this compound’s bulkier aromatic substituents provide greater steric protection, enhancing stability in storage .

Data Tables

Table 1: Physicochemical and Functional Properties

| Compound Name | Molecular Formula | Substituents | logP | Reactivity | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₄O₃S | Hexyl, 2,4,6-trimethyl | 4.8 | Moderate | Prodrugs, Alkylating agents |

| Ethyl 2,4,6-trimethylbenzene-1-sulfonate | C₁₂H₁₆O₃S | Ethyl, 2,4,6-trimethyl | 3.2 | Lower | Chemical synthesis |

| (5,5-Dimethyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate | C₉H₁₁F₃O₄S | Triflate, cyclohexenone | 2.9 | High | Reactive intermediates |

| N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide | C₂₂H₂₄ClN₃O₃S | Sulfonamide, pyridazinone | 3.5 | Low | Antimicrobial agents |

Research Findings and Mechanistic Insights

- Steric Effects : The 2,4,6-trimethyl substitution on the benzene ring creates significant steric hindrance, slowing hydrolysis compared to less-substituted analogs. This property is advantageous for prodrug designs requiring delayed activation .

- Hexyl Chain Role : Similar to xanthine derivatives with hexyl chains (e.g., lisofylline), the hexyl group in this compound likely enhances interactions with hydrophobic binding pockets in biological targets, though direct evidence for FTO inhibition (as seen in xanthines) is unconfirmed .

- Sulfonate vs. Triflate : While triflates are superior leaving groups, their high reactivity limits shelf life. This compound offers a balance between reactivity and stability, ideal for controlled alkylation in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.